1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene
Overview
Description
1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene is a synthetic organic compound that is used for a variety of purposes in both scientific research and industry. It is a halogenated aromatic nitro compound that has a wide range of applications due to its unique properties. This compound is capable of forming strong bonds with other molecules, making it a useful tool for creating and studying complex chemical reactions.
Scientific Research Applications
Temporary Anion States and Dissociative Electron Attachment
Research on nitrobenzene derivatives, including various chloro- and fluoro-nitrobenzene compounds, has explored their behavior in electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS). These studies help understand the electronic properties and reactivity of such compounds, which can be crucial for designing materials with specific electronic or optical characteristics (Asfandiarov et al., 2007).
SNAr Reactions and Meta Substitution
Investigations into the nucleophilic aromatic substitution (SNAr) reactions of chloro- and fluoro-nitrobenzenes have revealed insights into charge control and the effect of meta substitution relative to the activating nitro group. Such findings are pertinent for synthetic chemistry, providing pathways to design and synthesize complex organic molecules through strategic substitution reactions (Cervera et al., 1996).
Ring Substituents and Reaction Kinetics
The kinetics of SNAr reactions of various 1-halogeno- and 1-phenoxy-nitrobenzenes with aliphatic amines in acetonitrile have been studied, highlighting how ring substituents and leaving groups impact reaction rates. These findings are critical for optimizing reaction conditions in organic synthesis and for the development of novel pharmaceuticals and materials (Crampton et al., 2007).
Reduction of Nitro Aromatic Compounds
The reduction of nitro aromatic compounds (NACs) by zero-valent iron has been studied for its implications in environmental remediation. Such research is essential for developing strategies to reduce pollutants in groundwater and soil, showcasing potential applications of nitrobenzene derivatives in environmental science (Agrawal & Tratnyek, 1996).
Biodegradation of Chloronitrobenzenes
The biodegradation of chloronitrobenzenes, such as 1-chloro-4-nitrobenzene, by bacterial strains has been examined, revealing pathways for the microbial breakdown of these compounds. This research is pivotal for bioremediation efforts, offering insights into how microorganisms can be used to clean up nitroaromatic pollutants (Katsivela et al., 1999).
properties
IUPAC Name |
1-chloro-5-fluoro-2-[(4-fluorophenyl)methoxy]-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO3/c14-10-5-11(16)12(17(18)19)6-13(10)20-7-8-1-3-9(15)4-2-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPVMXVZFBGMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C(=C2)[N+](=O)[O-])F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381373 | |
Record name | 1-chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene | |
CAS RN |
439095-66-6 | |
Record name | 1-chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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